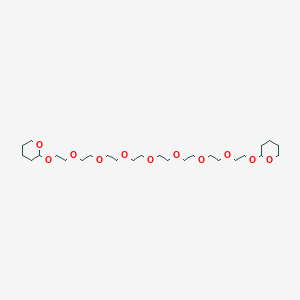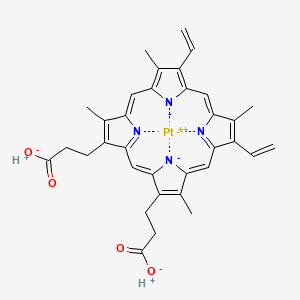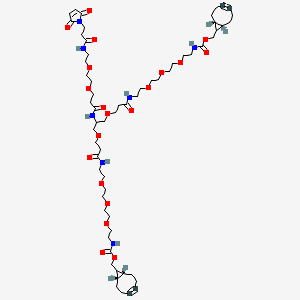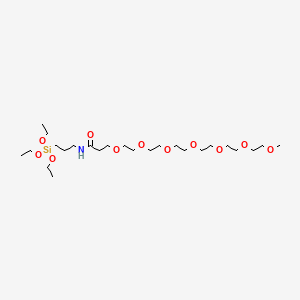
Cy5 acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cy5 acid, also known as Cyanine5 acid, is a bright, far-red fluorescent dye belonging to the cyanine dye family. Cyanine dyes are synthetic dyes characterized by a conjugated system between two nitrogen atoms, forming part of a nitrogenous heterocyclic system. This compound is widely used in biological labeling due to its intense fluorescence and high water solubility .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cy5 acid typically involves the reaction of 1,3-disulfonic acid-6-naphthylhydrazine with methyl isopropyl ketone to generate 1,1,2-trimethyl-benzindole-1,3-disulphonate. This intermediate is then reacted with ethyl iodide and 6-bromocaproic acid to produce N-ethyl-2,3,3-trimethyl-benzindole-5,7-disulphonate and N-(epsilon-carboxy-pentyl)-2,3,3-trimethyl-benzindole-5,7-disulphonate. These products are further reacted with beta-anilino-acraldehyde-anil-hydrochloride to prepare this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves multiple purification steps, including thin-layer chromatography and repeated purification to obtain a pure product .
化学反応の分析
Types of Reactions: Cy5 acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered fluorescence properties.
Reduction: Reduction reactions can modify the conjugated system, affecting the dye’s fluorescence.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as sulfonyl chlorides and carboxylic acids are employed under mild conditions.
Major Products:
Oxidation: Oxidized derivatives with different fluorescence properties.
Reduction: Reduced forms with altered conjugation.
Substitution: Substituted derivatives with enhanced solubility and binding affinity.
科学的研究の応用
Cy5 acid has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent tag for studying molecular interactions and reaction mechanisms.
Medicine: Utilized in diagnostic imaging, targeted drug delivery, and tracking disease progression.
作用機序
Cy5 acid is compared with other cyanine dyes such as Cy3 acid, Cy5.5 acid, and Cy7 acid. These dyes differ in their spectral properties, with this compound emitting in the far-red region, Cy3 acid in the green region, Cy5.5 acid in the near-infrared region, and Cy7 acid in the infrared region. This compound is unique due to its high extinction coefficient, good quantum yield, and low autofluorescence, making it ideal for applications requiring high sensitivity and specificity .
類似化合物との比較
- Cy3 acid
- Cy5.5 acid
- Cy7 acid
- DyLight DY547
- DyLight DY647
Cy5 acid stands out for its versatility and effectiveness in various scientific applications, making it a valuable tool in research and industry.
特性
分子式 |
C32H39ClN2O2 |
|---|---|
分子量 |
519.1 g/mol |
IUPAC名 |
6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C32H38N2O2.ClH/c1-31(2)24-16-11-13-18-26(24)33(5)28(31)20-8-6-9-21-29-32(3,4)25-17-12-14-19-27(25)34(29)23-15-7-10-22-30(35)36;/h6,8-9,11-14,16-21H,7,10,15,22-23H2,1-5H3;1H |
InChIキー |
SHDOHVMHEAVMNK-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,3S)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11930945.png)
![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930951.png)


![5-Amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid](/img/structure/B11930980.png)





![3-[2-[[1-[2-(4-Methylanilino)-2-oxoethyl]-2,5-dioxo-4-imidazolidinylidene]methyl]-1-pyrrolyl]benzoic acid](/img/structure/B11930999.png)
![6-[(S)-hydroxy(phenyl)methyl]-2-N-methyl-4-N-[(1S,2S)-2-methylcyclopropyl]pyridine-2,4-dicarboxamide](/img/structure/B11931004.png)
